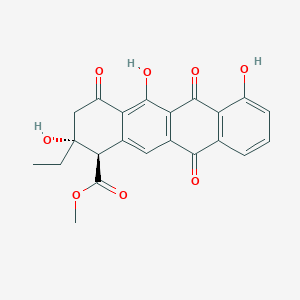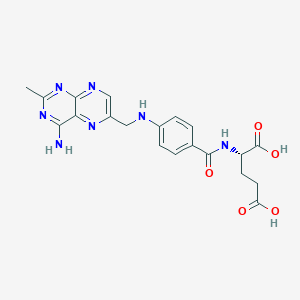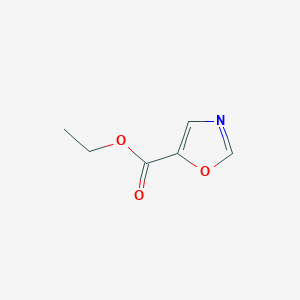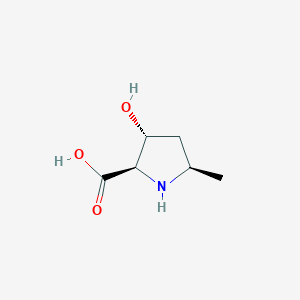
Aklaviketone
Overview
Description
Aklaviketone is a carboxylic ester that is the methyl ester of (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylic acid . It has a molecular formula of C22H18O8, an average mass of 410.374 Da, and a monoisotopic mass of 410.100159 Da .
Synthesis Analysis
The synthesis of Aklaviketone involves aklaviketone reductase, an enzyme from the Streptomyces sp. strain C5 . This enzyme catalyzes the NADPH-specific conversion of aklaviketone, maggiemycin, and 7-oxodaunomycinone to aklavinone, epsilon-rhodomycinone, and daunomycinone, respectively .Molecular Structure Analysis
The molecular structure of Aklaviketone is complex, with two defined stereocentres . It is a polyketide, a class of secondary metabolites with diverse structures and functions .Chemical Reactions Analysis
Aklaviketone is involved in several chemical reactions, particularly in the biosynthesis of several anthracycline antibiotics . The enzyme aklanonic acid methyl ester cyclase catalyzes the conversion of aklaviketone to methyl aklanonate .Physical And Chemical Properties Analysis
Aklaviketone has a molecular formula of C22H18O8, an average mass of 410.374 Da, and a monoisotopic mass of 410.100159 Da . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Precursor for Anti-Tumor Agents : Epi-aklaviketone is utilized as a precursor in the production of novel anthracyclines with anti-tumor bioactivity, contributing to advancements in cancer treatments (Yuan, Xie, Zhu, & Hu, 2014).
Biosynthetic Intermediary in Antibiotic Production : Aklaviketone is identified as a key biosynthetic intermediate in the production of antibiotics, specifically anthracyclinones. It's been isolated as a new metabolite in Streptomyces galilaeus fermentations (Eckardt, Schumann, Tresselt, & Ihn, 1988). Additionally, Streptomyces sp. strain C5's aklaviketone reductase catalyzes the conversion of aklaviketone to aklavinone, a key step in the biosynthesis of anthracycline antibiotics (Dickens, Ye, & Strohl, 1996).
Biotransformation in Microbial Strains : Aklaviketone can be transformed into other compounds like cinerubin A or α rhodomycinone by specific microbial strains, indicating its versatility in biotransformation processes (Eckardt, Schumann, Wagner, Stengel, Ihn, Novák, & Tresselt, 1989).
Role in Daunorubicin Biosynthesis : The conversion of aklanonic acid methylester to aklaviketone by DnrD is a crucial step in the biosynthesis of daunorubicin, a chemotherapeutic agent, in Streptomyces peucetius (Madduri & Hutchinson, 1995).
properties
IUPAC Name |
methyl (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,17,23,27,29H,3,8H2,1-2H3/t17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAXMIHGEZOCTQ-HTAPYJJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC(=O)C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151323 | |
| Record name | Aklaviketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aklaviketone | |
CAS RN |
116235-59-7 | |
| Record name | Methyl (1R,2R)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-4,6,11-trioxo-1-naphthacenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116235-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aklaviketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116235597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aklaviketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)


